1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Overview
Description
1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group, a methylthio group, an oxo group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of methyl 2-isothiocyanatobenzoate with dimethyl malonate, followed by subsequent alkylation and cyclization steps . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects .
Properties
CAS No. |
154016-24-7 |
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Molecular Formula |
C12H10N2OS |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
1-methyl-2-methylsulfanyl-4-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2OS/c1-14-10-6-4-3-5-8(10)11(15)9(7-13)12(14)16-2/h3-6H,1-2H3 |
InChI Key |
OTAOBEDQLRMFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1SC)C#N |
Origin of Product |
United States |
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